H-Cys(Acm)-NH2.HCl

Description

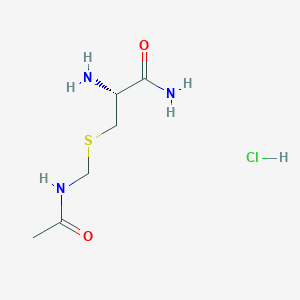

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R)-3-(acetamidomethylsulfanyl)-2-aminopropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O2S.ClH/c1-4(10)9-3-12-2-5(7)6(8)11;/h5H,2-3,7H2,1H3,(H2,8,11)(H,9,10);1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRBPBPZOUBWCMM-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCSCC(C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCSC[C@@H](C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20673770 | |

| Record name | S-(Acetamidomethyl)-L-cysteinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88530-32-9 | |

| Record name | S-(Acetamidomethyl)-L-cysteinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Role of the Acetamidomethyl (Acm) Protecting Group in H-Cys(Acm)-NH2.HCl: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of peptide chemistry and drug development, the precise control of reactive functional groups is paramount. Among these, the thiol side chain of cysteine presents both a unique opportunity for structural and functional diversification and a significant synthetic challenge. This guide provides a comprehensive technical overview of the acetamidomethyl (Acm) protecting group, specifically within the context of the commercially available building block, H-Cys(Acm)-NH2.HCl. We will delve into the causality behind its widespread use, its strategic advantages in complex peptide synthesis, and the practical methodologies for its manipulation.

The Core Function of the Acm Group: Shielding the Reactive Thiol

The primary role of the acetamidomethyl (Acm) group in H-Cys(Acm)-NH2.HCl is to serve as a stable and reliable protecting group for the nucleophilic thiol (-SH) functionality of the cysteine side chain.[1][2][3] The thiol group is highly susceptible to a range of undesirable side reactions during peptide synthesis, including oxidation to form disulfides, alkylation, and other modifications.[1][2] The Acm group effectively "masks" the thiol, preventing these reactions and ensuring the integrity of the cysteine residue throughout the iterative process of solid-phase peptide synthesis (SPPS).[1][4]

Structural Context: H-Cys(Acm)-NH2.HCl

To fully appreciate the role of the Acm group, it is essential to understand the complete structure of the molecule:

-

H- (Amino Group): The free amino group at the N-terminus allows for the incorporation of this building block into a growing peptide chain.

-

-Cys(Acm)-: This denotes the cysteine residue with its side-chain thiol protected by the acetamidomethyl group.

-

-NH2 (C-terminal Amide): The C-terminal amide is a common modification in peptide drugs that can enhance biological activity and increase resistance to enzymatic degradation by carboxypeptidases.

-

.HCl (Hydrochloride Salt): The hydrochloride salt improves the stability and solubility of the amino acid derivative, facilitating its handling and use in synthesis.[5]

Strategic Advantages of the Acm Protecting Group in Peptide Synthesis

The Acm group is not merely a shield; its chemical properties offer significant strategic advantages, particularly in the synthesis of complex peptides with multiple disulfide bonds.

Orthogonality: The Key to Regioselective Disulfide Bond Formation

A cornerstone of modern peptide chemistry is the concept of orthogonal protection, which allows for the selective removal of one type of protecting group in the presence of others.[1][6] The Acm group is a key player in this strategy. It is stable under the conditions used for the removal of other common cysteine protecting groups like trityl (Trt) and methoxytrityl (Mmt), which are acid-labile.[1][7][8] This orthogonality is crucial for the regioselective formation of multiple disulfide bridges, a common structural feature in many bioactive peptides and proteins.[8][9][10]

For instance, in a peptide with four cysteine residues, two can be protected with Trt and two with Acm. The Trt groups can be selectively removed under mild acidic conditions to form the first disulfide bond. Subsequently, the Acm groups can be removed under different, specific conditions to form the second disulfide bond at a precise location.[9] This stepwise approach prevents the random formation of disulfide isomers, which can be difficult to separate and may result in biologically inactive or even toxic products.[11]

Caption: Orthogonal strategy for regioselective disulfide bond formation.

Stability and Compatibility

The Acm group exhibits remarkable stability across a wide range of conditions encountered in both Fmoc- and Boc-based solid-phase peptide synthesis.[4][7] It is resistant to the basic conditions used for Fmoc removal (e.g., piperidine) and the acidic conditions for Boc removal and cleavage from most resins (e.g., trifluoroacetic acid, TFA).[4][12] However, it's worth noting that some studies have reported unexpected partial removal of Acm groups during prolonged acidolysis with TFA, which can be suppressed by using scavengers.[7][13]

This stability allows for the purification of the Acm-protected peptide after cleavage from the resin, which can be advantageous for removing impurities before the final, often challenging, disulfide bond formation step.[4]

Methodologies for the Deprotection of the Acm Group

The removal of the Acm group is a critical step that requires careful consideration of the peptide sequence and the desired outcome (i.e., formation of a free thiol or direct conversion to a disulfide bond). A variety of methods have been developed, each with its own set of advantages and limitations.

Iodine-Mediated Oxidative Deprotection

Iodine is one of the most common reagents for the removal of Acm groups, leading to the simultaneous formation of a disulfide bond.[10] This method is widely used for the synthesis of cyclic peptides.

Experimental Protocol: Iodine-Mediated Deprotection and Cyclization

-

Dissolution: Dissolve the Acm-protected peptide in a suitable solvent, such as aqueous acetic acid or a mixture of methanol and water, at a high dilution (typically 10⁻³ to 10⁻⁴ M) to favor intramolecular cyclization over intermolecular dimerization.[4]

-

Iodine Addition: Add a solution of iodine (typically a 25- to 50-fold excess) in the same solvent to the peptide solution.[4]

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by analytical HPLC.

-

Quenching: Once the reaction is complete, quench the excess iodine by adding a 1 M aqueous solution of ascorbic acid dropwise until the yellow color of the iodine disappears.[4]

-

Purification: Dilute the reaction mixture with water and purify the cyclic peptide by preparative HPLC.

Heavy Metal-Mediated Deprotection

Reagents such as mercury(II) acetate (Hg(OAc)₂) and silver trifluoromethanesulfonate (AgOTf) can also be used to remove the Acm group.[12] These methods typically yield the free thiol, which can then be oxidized to form a disulfide bond in a separate step.

Caution: Mercury and silver salts are highly toxic and corrosive. Appropriate safety precautions, including the use of personal protective equipment and proper waste disposal, are essential.

Experimental Protocol: Deprotection with Silver Trifluoromethanesulfonate (AgOTf)

-

Dissolution: Dissolve the Acm-protected peptide in a mixture of TFA and a scavenger such as anisole (e.g., 99:1 v/v).

-

AgOTf Addition: Add a significant excess (e.g., 100 equivalents per Acm group) of silver trifluoromethanesulfonate.

-

Reaction: Stir the mixture at a low temperature (e.g., 4°C) for several hours.

-

Precipitation: Precipitate the peptide silver salt by adding cold diethyl ether and isolate it by centrifugation.

-

Thiol Liberation: Treat the peptide salt with a reducing agent like dithiothreitol (DTT) to liberate the free thiol.

-

Purification: Desalt and purify the peptide by HPLC.

N-Halosuccinimide (NCS/NBS) Mediated Deprotection

More recently, N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) have emerged as effective reagents for the one-pot, on-resin removal of Acm groups and concomitant disulfide bond formation.[7][14] This method is often faster and can be performed under milder conditions than traditional methods.[7]

Experimental Protocol: On-Resin Acm Removal and Disulfide Formation with NCS

-

Resin Swelling: Swell the peptide-bound resin in a suitable solvent like dichloromethane (DCM).

-

NCS Addition: Add a solution of NCS (typically 1 equivalent per Acm group) in DCM to the resin.[15]

-

Reaction: React for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 50°C).[14][15]

-

Washing: Thoroughly wash the resin to remove excess reagents and byproducts.

-

Cleavage: Cleave the peptide from the resin using a standard cleavage cocktail.

Caption: Deprotection pathways for the Acm group.

Quantitative Comparison of Deprotection Methods

| Reagent | Conditions | Outcome | Advantages | Disadvantages |

| Iodine | Aqueous acetic acid or methanol, high dilution | Direct disulfide formation | Well-established, effective for cyclization | Can lead to side reactions (e.g., iodination of Tyr/Trp) |

| Hg(OAc)₂ / AgOTf | Acidic, often with scavengers | Free thiol | Orthogonal to many other protecting groups | Highly toxic heavy metals, requires separate oxidation step |

| NCS / NBS | On-resin or in solution, mild conditions | Direct disulfide formation | Fast reaction times, can be performed on-resin | May require optimization for specific sequences |

| DTNP / DTP | TFA with thioanisole | Formation of a mixed disulfide | Can be used in cleavage cocktails | Requires a large excess of reagent for Acm removal[16] |

The Role of Acm in Drug Development

The ability to precisely control disulfide bond formation is critical in the development of peptide-based therapeutics.[7] Many peptide drugs, such as conotoxins and insulin, rely on a specific disulfide bridge pattern for their biological activity and stability.[8][11] The Acm protecting group, through its role in orthogonal synthesis schemes, is an indispensable tool for the reliable and scalable synthesis of these complex molecules.[7][11] By enabling the correct folding and disulfide connectivity, the Acm group contributes directly to the efficacy and safety of the final drug product.

Conclusion

The acetamidomethyl (Acm) protecting group in H-Cys(Acm)-NH2.HCl is far more than a simple placeholder. It is a sophisticated chemical tool that provides stability, orthogonality, and versatile deprotection options, making it a cornerstone of modern peptide synthesis. For researchers and drug development professionals, a thorough understanding of the strategic application of the Acm group is essential for the successful synthesis of complex, disulfide-rich peptides with therapeutic potential. The choice of deprotection methodology should be carefully considered based on the specific peptide sequence, the desired final product, and the available synthetic capabilities.

References

Sources

- 1. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. biosynth.com [biosynth.com]

- 4. bachem.com [bachem.com]

- 5. S-(Acetamidomethyl)-L-cysteinamide--hydrogen chloride (1/1) | C6H14ClN3O2S | CID 46735193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lab.rockefeller.edu [lab.rockefeller.edu]

- 10. biotage.com [biotage.com]

- 11. Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool | Advent [adventchembio.com]

- 12. researchgate.net [researchgate.net]

- 13. Unexpected lability of cysteine acetamidomethyl thiol protecting group. Tyrosine ring alkylation and disulfide bond formation upon acidolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. peptidetherapeutics.org [peptidetherapeutics.org]

- 16. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Deprotection of S-acetamidomethyl cysteine with copper(ii) and 1,2-aminothiols under aerobic conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. peptide.com [peptide.com]

- 21. On-resin conversion of Cys(Acm)-containing peptides to their corresponding Cys(Scm) congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

H-Cys(Acm)-NH2.HCl chemical structure and properties

An In-Depth Technical Guide to H-Cys(Acm)-NH2.HCl: A Key Building Block in Modern Peptide Chemistry

Introduction

Cysteine, with its unique thiol side chain, is a cornerstone of peptide and protein structure, enabling the formation of disulfide bridges that are critical for biological activity and conformational stability. For researchers in drug development and peptide chemistry, the precise and controlled synthesis of cysteine-containing peptides is paramount. This guide provides a deep dive into S-acetamidomethyl-L-cysteinamide hydrochloride (H-Cys(Acm)-NH2.HCl), a pivotal derivative used in the strategic synthesis of complex peptides. As a Senior Application Scientist, my objective is not merely to present protocols but to illuminate the underlying chemical principles and strategic choices that make the acetamidomethyl (Acm) protecting group an indispensable tool for modern Solid-Phase Peptide Synthesis (SPPS).

Core Chemical Identity and Physicochemical Properties

H-Cys(Acm)-NH2.HCl is a modified L-cysteine amino acid.[1] Its structure is characterized by three key features: a free N-terminal amine (as a hydrochloride salt), a C-terminal amide, and the S-acetamidomethyl (Acm) group protecting the thiol side chain.[1] This combination makes its precursor, Fmoc-Cys(Acm)-OH, exceptionally useful for incorporation into peptide sequences.

Chemical Structure

The structure of H-Cys(Acm)-NH2.HCl features an L-cysteine backbone where the sulfhydryl group is protected by the Acm moiety. The primary amine is protonated and paired with a chloride ion, and the C-terminus is an amide instead of a carboxylic acid.

Caption: Chemical structure of H-Cys(Acm)-NH2.HCl.

Physicochemical Data

A summary of the key properties of H-Cys(Acm)-NH2.HCl is provided below for quick reference.

| Property | Value | Source |

| IUPAC Name | (2R)-3-(acetamidomethylsulfanyl)-2-aminopropanamide;hydrochloride | [1] |

| CAS Number | 88530-32-9 | [1][2][3][4][5] |

| Molecular Formula | C₆H₁₄ClN₃O₂S | [1][2][3] |

| Molecular Weight | 227.71 g/mol | [1][2][5] |

| Hydrogen Bond Donor Count | 4 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 5 | [1] |

| Synonyms | S-Acetamidomethyl-L-cysteinamide hydrochloride, (R)-3-((ACETAMIDOMETHYL)THIO)-2-AMINOPROPANAMIDE HYDROCHLORIDE | [1][2][3] |

The Strategic Role of the Acetamidomethyl (Acm) Group in Peptide Synthesis

The true value of the Acm group lies in its unique stability profile, which is central to the principle of orthogonal protection in SPPS. This principle allows for the selective removal of specific protecting groups while others remain intact, enabling the controlled and regioselective formation of multiple disulfide bonds in complex peptides like conotoxins or insulin analogues.[6][7]

The Principle of Orthogonal Protection

In a peptide containing multiple cysteine residues, different protecting groups with distinct chemical labilities are used. The Acm group is stable under the standard acidic conditions (e.g., Trifluoroacetic acid, TFA) that cleave Trityl (Trt) or Methoxytrityl (Mmt) groups, and it is also stable to the basic conditions (e.g., piperidine) used for Fmoc group removal.[6][8] It requires specific oxidative conditions, most commonly involving iodine or N-chlorosuccinimide (NCS), for its removal.[7][8] This orthogonality is the cornerstone of its utility.

Caption: A complete workflow for SPPS of a Cys(Acm)-containing peptide with on-resin cyclization.

Analytical Characterization

Post-synthesis, rigorous analysis is non-negotiable.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the workhorse for assessing the purity of the crude peptide after cleavage and for isolating the final product. A shift in retention time is expected post-cyclization, with the more compact, cyclic peptide often eluting earlier than its linear precursor.

-

Mass Spectrometry (MS): ESI-MS or MALDI-TOF is used to confirm the molecular weight of the final product. The formation of a single disulfide bond from two Cys(Acm) residues results in a specific mass change: Mass(cyclic) = Mass(linear) - (2 * Mass(Acm)) - 2H. This calculation provides definitive proof of successful Acm removal and cyclization.

Conclusion

H-Cys(Acm)-NH2.HCl, and more frequently its Fmoc-protected precursor, represents a sophisticated and essential tool for the modern peptide chemist. The stability and unique deprotection requirements of the Acm group provide the orthogonal handle necessary for the regioselective synthesis of peptides with multiple disulfide bridges. Understanding the chemical principles behind its use—orthogonality, reaction kinetics, and side-reaction mitigation—empowers researchers to move beyond simple linear sequences and construct complex, conformationally constrained peptides with significant therapeutic and scientific potential.

References

-

PubChem. S-(Acetamidomethyl)-L-cysteinamide--hydrogen chloride (1/1). National Center for Biotechnology Information. [Link]

-

AAPPTec, LLC. Safety Data Sheet: H-Cys(Acm)-OH HCl. [Link]

-

PubChem. H-Cys(Acm)-OH.HCl. National Center for Biotechnology Information. [Link]

-

Aapptec Peptides. H-Cys(Acm)-NH2 HCl [88530-32-9]. [Link]

-

Isidro-Llobet, A., et al. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Organic Process Research & Development. [Link]

-

Advent Chembio. Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool. [Link]

-

Lelièvre, D., et al. (2018). Chemical Synthesis of Torenia Plant Pollen Tube Attractant Proteins by KAHA Ligation. Chemistry – A European Journal. [Link]

-

Aapptec Peptides. H-Cys(Acm)-OH HCl [28798-28-9]. [Link]

-

CEM Corporation. Automated Synthesis of Cyclic Disulfide-Bridged Peptides. [Link]

-

Bédard, F., et al. (2017). On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups. Molecules. [Link]

Sources

- 1. S-(Acetamidomethyl)-L-cysteinamide--hydrogen chloride (1/1) | C6H14ClN3O2S | CID 46735193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. capotchem.cn [capotchem.cn]

- 3. peptide.com [peptide.com]

- 4. H-CYS(ACM)-NH2 HCL | 88530-32-9 [chemicalbook.com]

- 5. H-Cys(Acm)-NH2.HCl | 88530-32-9 [sigmaaldrich.com]

- 6. Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool | Advent [adventchembio.com]

- 7. mdpi.com [mdpi.com]

- 8. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

Function of acetamidomethyl group in cysteine protection

An In-Depth Technical Guide to the Strategic Use of the Acetamidomethyl (Acm) Group in Cysteine Protection

Foreword: The Cysteine Conundrum in Peptide Synthesis

Of the proteinogenic amino acids, cysteine holds a unique and powerful position. Its thiol side chain is a potent nucleophile, prone to oxidation, and capable of forming the disulfide bonds that are critical for the structural integrity and biological function of countless peptides and proteins.[1][2] This very reactivity, however, presents a significant challenge in the controlled, stepwise process of chemical peptide synthesis. Unprotected thiols can lead to a cascade of undesired side reactions, including alkylation, oxidation, and premature or incorrect disulfide bond formation.[1][3]

Effective peptide synthesis, particularly for complex, disulfide-rich molecules, is therefore critically dependent on a robust strategy of thiol protection. The ideal protecting group must be stable throughout the synthesis cycles yet selectively removable under conditions that do not degrade the peptide chain.[4][5] The Acetamidomethyl (Acm) group, first introduced in 1968, has emerged as a cornerstone of such strategies due to its unique stability profile and versatile deprotection chemistry.[6] This guide provides a detailed exploration of the Acm group, from its fundamental chemical attributes to its strategic deployment in the synthesis of complex therapeutic and research peptides.

Chapter 1: The Acetamidomethyl (Acm) Group: Core Chemical Attributes

The utility of any protecting group is defined by its stability and lability. The Acm group (-(CH₂)-NH-C(O)-CH₃) forms a thioether linkage with the cysteine sulfur, providing a robust shield for the reactive thiol. Its key attribute is its remarkable stability under the harsh acidic conditions used for peptide cleavage from the resin in both major solid-phase peptide synthesis (SPPS) strategies.

-

Boc/Bzl SPPS: The Acm group is completely stable to the strong acids like liquid hydrogen fluoride (HF) used for final cleavage in the tert-butyloxycarbonyl (Boc) strategy.[7]

-

Fmoc/tBu SPPS: It is also stable to the repeated treatments with piperidine used for Nα-Fmoc group removal and the final trifluoroacetic acid (TFA) cleavage cocktail in the 9-fluorenylmethoxycarbonyl (Fmoc) strategy.[1][7]

This stability means that a full-length peptide can be synthesized, cleaved from the solid support, and purified with its cysteine residues still masked.[7] This allows for characterization and purification of the linear, Acm-protected precursor peptide, a significant advantage that simplifies the subsequent, often complex, disulfide folding steps.

The synthesis of the primary building block, Fmoc-Cys(Acm)-OH, involves the reaction of cysteine hydrochloride with N-(hydroxymethyl)acetamide (Acm) in an acidic aqueous medium to form Cys(Acm), followed by the introduction of the Fmoc group via a reagent like Fmoc-OSU (N-hydroxysuccinimide ester).[3]

Workflow: General SPPS Incorporating Cys(Acm)

The following diagram illustrates the integration of Fmoc-Cys(Acm)-OH into a standard Fmoc-SPPS workflow, highlighting the stability of the Acm group until the final, specific deprotection step.

Caption: General SPPS workflow using Fmoc-Cys(Acm)-OH.

Chapter 2: The Principle of Orthogonality: Acm in Regioselective Synthesis

The true power of the Acm group is realized in the synthesis of peptides with multiple disulfide bonds, where precise connectivity is paramount for biological activity.[8][9] This is achieved through the concept of "orthogonal protection," where different classes of protecting groups are used for different pairs of cysteines.[1][4] An orthogonal system allows for the selective removal of one type of protecting group in the presence of others, enabling the stepwise and controlled formation of each disulfide bridge.[1]

The Acm group is a key component of many orthogonal strategies because its deprotection conditions do not affect other common cysteine protecting groups.[1] For example, the highly acid-labile Trityl (Trt) or 4-methoxytrityl (Mmt) groups can be removed with dilute acid, leaving the Acm group intact. This allows for the formation of a first disulfide bond, followed by the subsequent removal of the Acm groups and formation of the second bond.

Table 1: Orthogonality of Common Cysteine Protecting Groups

| Protecting Group | Abbreviation | Cleavage Condition | Orthogonal to Acm? |

| Acetamidomethyl | Acm | I₂, Hg(II), Ag(I), Pd(II), NCS [6][10] | - |

| Trityl | Trt | Mild Acid (TFA), I₂[7] | Yes (with non-I₂ Acm removal) |

| tert-Butyl | tBu | Strong Acid (HF), Hg(II) | No (cleaved by Hg(II)) |

| 4-methoxytrityl | Mmt | Very Mild Acid (e.g., 1-2% TFA)[11] | Yes |

| Thio-tert-butyl | StBu | Reducing agents (e.g., thiols)[7] | Yes |

| Phenylacetamidomethyl | Phacm | Penicillin G acylase, I₂ | Yes (with enzymatic cleavage) |

Diagram: Orthogonal Strategy for Two Disulfide Bonds

This diagram illustrates a common strategy for synthesizing a peptide with two disulfide bonds (Cys1-Cys4 and Cys2-Cys3) using an orthogonal Trt/Acm protection scheme.

Caption: Orthogonal synthesis using Trt and Acm groups.

Chapter 3: Methodologies for Acm Deprotection & Disulfide Formation

The choice of deprotection reagent is a critical experimental decision, dictated by the peptide sequence, the presence of other protecting groups, and desired outcome (free thiol vs. direct disulfide formation).

Method 1: Oxidative Cleavage with Iodine (I₂)

This is arguably the most common method for Acm removal, as it offers the significant advantage of simultaneous deprotection and oxidative disulfide bond formation in a single step.[2][12] The reaction can be performed on the protected peptide in solution or while it is still attached to the resin ("on-resin cyclization").[11][13]

Mechanism: The reaction proceeds through an electrophilic attack by iodine on the cysteine sulfur, leading to a sulfenyl iodide intermediate. A second thiol (from another Cys(Acm) residue) then attacks this intermediate, forming the disulfide bond and releasing the Acm group.

Potential Side Reactions: The primary concern with iodine is the potential for modification of sensitive amino acid residues, particularly the iodination of Tyrosine and the oxidation of Tryptophan and Methionine.[7] These side reactions can be minimized by careful control of reaction time, temperature, and iodine stoichiometry, and by quenching the reaction promptly with a reducing agent like ascorbic acid or sodium thiosulfate.[2][14]

-

Dissolution: Dissolve the Acm-protected peptide in a suitable solvent mixture. Common choices include aqueous methanol, aqueous acetic acid, or a mix of dipolar aprotic solvents like DMF/water for on-resin procedures.[13] A typical concentration is 0.1-1 mg/mL to favor intramolecular cyclization.

-

Iodine Addition: Slowly add a solution of iodine (typically 10 equivalents per disulfide bond) in the same solvent to the stirring peptide solution.

-

Reaction Monitoring: Stir the reaction at room temperature for 30-60 minutes.[11] Monitor the reaction progress by HPLC to ensure complete consumption of the starting material and to avoid over-oxidation.

-

Quenching: Quench the excess iodine by adding 1 M aqueous ascorbic acid or sodium thiosulfate solution dropwise until the yellow/brown color of the iodine disappears.[14]

-

Isolation: For solution-phase reactions, the solvent can be evaporated, and the crude peptide desalted and purified by HPLC.[14] For on-resin reactions, the resin is thoroughly washed with DMF, a quenching solution (e.g., ascorbic acid in DMF), more DMF, and finally DCM before cleavage.[13]

Caption: Mechanism of iodine-mediated Acm removal.

Method 2: Heavy Metal-Mediated Deprotection

Reagents like mercury(II) acetate (Hg(OAc)₂) and silver(I) salts (AgOAc, AgOTf) are highly effective for removing the Acm group to yield a free thiol.[14] This approach is used when direct disulfide formation is not desired, for instance, when the free thiol is needed for subsequent bioconjugation or when a different oxidation method is preferred.

Mechanism: These soft metal ions have a high affinity for the soft sulfur atom of the thioether. They coordinate to the sulfur, facilitating the cleavage of the S-CH₂ bond.

Disadvantages: The primary drawback of these methods is the toxicity of mercury and silver compounds, which necessitates careful handling and disposal.[6] Furthermore, the resulting metal-thiolate complex must be broken by adding a large excess of a scavenger thiol like β-mercaptoethanol or dithiothreitol (DTT) to liberate the free cysteine, adding steps to the workflow.[14] A potential side reaction, particularly with reagents like thallium(III) trifluoroacetate, is an S-to-O shift of the Acm group onto nearby serine or threonine residues.[15]

-

Dissolution & pH Adjustment: Dissolve the Acm-protected peptide in 10% aqueous acetic acid (approx. 5-10 mg/mL). Carefully adjust the pH to 4.0 with glacial acetic acid or dilute aqueous ammonia.

-

Reagent Addition: Add mercury(II) acetate (10 equivalents per Acm group) and readjust the pH to 4.0.

-

Reaction: Stir the mixture at room temperature for 1-3 hours under an inert atmosphere (e.g., N₂).

-

Scavenging: Add an excess of β-mercaptoethanol (20 equivalents per Acm group) and let the mixture stand for at least 5 hours to precipitate the mercury salts.

-

Isolation: Remove the precipitate by centrifugation. The supernatant containing the deprotected peptide can then be desalted and purified by HPLC.

Method 3: Modern, Milder Deprotection Reagents

Concerns over heavy metal toxicity have driven the development of alternative deprotection methods.

-

Palladium (Pd) and Copper (Cu) Complexes: Various Pd(II) and Cu(II) complexes have been shown to effectively cleave the Acm group under mild aqueous conditions, offering a less toxic alternative to mercury and silver.[6][16][17]

-

N-Chlorosuccinimide (NCS): NCS provides a fast and reliable on-resin method for Acm removal and simultaneous disulfide bond formation.[10][18] A key advantage is that NCS does not remove the Trt group, providing true orthogonality that iodine does not, making it highly valuable for complex multi-disulfide syntheses.[18]

Table 2: Comparison of Acm Deprotection Methods

| Method | Reagent(s) | Product | Key Advantages | Key Disadvantages |

| Oxidative | Iodine (I₂) | Disulfide | One-pot deprotection & cyclization; works on-resin | Potential side reactions with Tyr, Trp, Met[7] |

| Heavy Metal | Hg(OAc)₂, AgOTf | Free Thiol | Highly effective; orthogonal to oxidative folding | Toxic reagents; requires extra scavenging step; potential for S->O shift[15] |

| Transition Metal | Pd(II), Cu(II) | Free Thiol / Disulfide | Less toxic than Hg/Ag; mild conditions | May require specific ligands or conditions[6][17] |

| Halogen-based | N-Chlorosuccinimide (NCS) | Disulfide | Fast; on-resin compatible; orthogonal to Trt group[18] | Can be a strong oxidant; requires careful optimization |

Chapter 4: Conclusion: The Strategic Value of Acm

The acetamidomethyl group is far more than a simple placeholder. It is a strategic tool that provides chemists with the control needed to tackle the synthesis of complex, disulfide-rich peptides. Its robust stability to standard SPPS conditions allows for the isolation of purified linear precursors, while its versatile deprotection chemistry—ranging from classic oxidative cyclization with iodine to orthogonal cleavage in the presence of other protecting groups—enables the precise, regioselective construction of intricate disulfide architectures.[1][8] While newer protecting groups continue to be developed, the reliability, extensive documentation, and strategic flexibility of the Acm group ensure its continued and central role in the field of peptide science.

References

-

Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]

-

Zhang, L., et al. (2022). Deprotection of S-Acetamidomethyl and 1,3-Thiazolidine-4-Carbonyl Protecting Groups from Cysteine Side Chains in Peptides by trans-[PtX2(CN)4]2–: One-Pot Regioselective Synthesis of Disulfide Bonds. The Journal of Organic Chemistry, 87(2), 1470–1476. [Link]

-

ResearchGate. (n.d.). (a) Cys thiol protection with the acetamidomethyl (Acm) protecting... [Scientific Diagram]. Retrieved from [Link]

-

ResearchGate. (n.d.). Deprotection of S-Acetamidomethyl Cysteine with Copper (II) and 1,2-Aminothiols under Aerobic Conditions. Retrieved from [Link]

-

Lamthanh, H., et al. (1993). Side reaction during the deprotection of (S-acetamidomethyl)cysteine in a peptide with a high serine and threonine content. International Journal of Peptide and Protein Research, 41(1), 85-95. [Link]

-

Chaleix, V., et al. (2009). Deprotection of S-acetamidomethyl cysteine with copper(ii) and 1,2-aminothiols under aerobic conditions. Organic & Biomolecular Chemistry, 7(23), 4949-4954. [Link]

-

Advent Chembio. (n.d.). Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Fmoc-Cys(Acm)-OH [86060-81-3]. Retrieved from [Link]

-

AAPPTec. (n.d.). Technical Support Information Bulletin 1180 - Cys(Acm) Deprotection and On-Resin Peptide Cyclization. Retrieved from [Link]

-

Spears, R. J., et al. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(20), 11479-11534. [Link]

-

Coin, I., et al. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Organic Process Research & Development, 27(1), 108-120. [Link]

-

Yang, Y., et al. (2012). Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. International Journal of Peptide Research and Therapeutics, 18(2), 165-175. [Link]

-

Biotage. (2023). Optimizing the removal of an ACM protecting group. Retrieved from [Link]

-

Hossain, M. A., et al. (2008). Simultaneous post-cysteine(S-Acm) group removal quenching of iodine and isolation of peptide by one step ether precipitation. International Journal of Peptide Research and Therapeutics, 14(4), 301-305. [Link]

-

Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139. [Link]

- Google Patents. (2019). CN109160891A - A kind of Fmoc-Cys(Acm)-OH preparation method.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking the Potential of Boc-Cys(Acm)-OH in Modern Peptide Synthesis. Retrieved from [Link]

-

Kumar, A., et al. (2024). On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups. Molecules, 29(5), 1146. [Link]

-

Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

-

Zhang, L., et al. (2022). Deprotection of S-Acetamidomethyl and 1,3-Thiazolidine-4-Carbonyl Protecting Groups from Cysteine Side Chains in Peptides by trans-[PtX2(CN)4]2–: One-Pot Regioselective Synthesis of Disulfide Bonds. The Journal of Organic Chemistry, 87(2), 1470-1476. [Link]

-

Zhang, L., et al. (2022). Deprotection of S-Acetamidomethyl and 1,3-Thiazolidine-4-Carbonyl Protecting Groups from Cysteine Side Chains in Peptides by trans-[PtX2(CN)4]2-: One-Pot Regioselective Synthesis of Disulfide Bonds. The Journal of Organic Chemistry, 87(2), 1470-1476. [Link]

-

Fields, G. B. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(6), 337-347. [Link]

-

Scribd. (n.d.). Cysteine Protecting Groups Applications in Peptide and Protein Science. Retrieved from [Link]

-

Kumar, A., et al. (2024). On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups. Molecules, 29(5), 1146. [Link]

Sources

- 1. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]

- 2. Simultaneous post-cysteine(S-Acm) group removal quenching of iodine and isolation of peptide by one step ether precipitation : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]

- 3. CN109160891A - A kind of Fmoc-Cys(Acm)-OH preparation method - Google Patents [patents.google.com]

- 4. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. researchgate.net [researchgate.net]

- 7. bachem.com [bachem.com]

- 8. Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool | Advent [adventchembio.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biotage.com [biotage.com]

- 12. peptide.com [peptide.com]

- 13. peptide.com [peptide.com]

- 14. peptide.com [peptide.com]

- 15. Side reaction during the deprotection of (S-acetamidomethyl)cysteine in a peptide with a high serine and threonine content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Deprotection of S-acetamidomethyl cysteine with copper(ii) and 1,2-aminothiols under aerobic conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups | MDPI [mdpi.com]

A Deep Dive into H-Cys(Acm)-NH2.HCl: A Technical Guide for Peptide Synthesis

For researchers, scientists, and drug development professionals venturing into the intricate world of peptide synthesis, the strategic selection of building blocks is paramount to success. Cysteine-containing peptides, with their capacity to form structurally defining disulfide bridges, are of significant interest in therapeutics and diagnostics.[1][2] This guide provides an in-depth technical exploration of a key player in this field: S-Acetamidomethyl-L-cysteinamide hydrochloride, or H-Cys(Acm)-NH2.HCl. We will dissect its core properties, its strategic application in Solid-Phase Peptide Synthesis (SPPS), and provide field-proven insights into its handling, from coupling to the critical deprotection step.

Part 1: Understanding the Foundation: Cysteine Protection and the Acm Group

The thiol side chain of cysteine is highly reactive, making it susceptible to undesired oxidation and alkylation during peptide synthesis.[2] To circumvent these side reactions, the thiol group must be "protected" by a temporary chemical moiety. The choice of this protecting group is a critical decision that dictates the overall synthetic strategy, especially for complex peptides with multiple disulfide bonds.[3]

The Acetamidomethyl (Acm) group is a widely utilized thiol-protecting group due to its remarkable stability under the acidic and basic conditions typically employed in both Boc and Fmoc-based SPPS.[4][5] This stability is a key advantage, as it allows for the full assembly and purification of the peptide chain while the cysteine residues remain shielded.[4]

Why choose an Acm-protected Cysteine?

-

Orthogonality: The Acm group is stable during the removal of other common cysteine protecting groups like Trityl (Trt) or 4-methoxytrityl (Mmt).[4][6] This orthogonality is the cornerstone for the regioselective formation of multiple disulfide bridges in a controlled, stepwise manner.[2][4]

-

Post-Cleavage Manipulation: Since the Acm group is stable to standard trifluoroacetic acid (TFA) cleavage cocktails, it allows for the isolation and purification of the fully assembled, Acm-protected linear peptide.[4][5] This simplifies the purification process before proceeding to the often-complex disulfide bond formation step.

-

Versatile Deprotection: The Acm group can be removed under specific conditions that do not affect the rest of the peptide, offering a dedicated step for disulfide bond formation.[7]

The subject of this guide, H-Cys(Acm)-NH2.HCl, is the hydrochloride salt of cysteine amide with its thiol group protected by Acm. The C-terminal amide is a common feature in many biologically active peptides, mimicking the internal peptide bonds and often enhancing stability and activity.[8]

| Property | Value | Source |

| Chemical Formula | C6H14ClN3O2S | [9] |

| Molecular Weight | 227.71 g/mol | [9][10] |

| CAS Number | 88530-32-9 | [9][11] |

| Synonyms | S-Acetamidomethyl-L-cysteine amide hydrochloride, H-CYS(ACM)-NH2 HCL | [9][10][12] |

Part 2: The Synthetic Workflow: Incorporating H-Cys(Acm)-NH2.HCl in SPPS

The incorporation of H-Cys(Acm)-NH2.HCl into a growing peptide chain follows standard Solid-Phase Peptide Synthesis (SPPS) protocols. The process begins with the deprotection of the N-terminal protecting group (e.g., Fmoc) of the resin-bound peptide, followed by the coupling of the H-Cys(Acm)-NH2.HCl.

Figure 1: General workflow for incorporating H-Cys(Acm)-NH2.HCl in SPPS.

Experimental Protocol: Coupling of H-Cys(Acm)-NH2.HCl

This protocol assumes a standard Fmoc-based SPPS approach.

-

Resin Swelling: Swell the resin-bound peptide in a suitable solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Treat the resin with a 20-50% solution of piperidine in DMF for a specified time (e.g., 2 x 10 minutes) to remove the N-terminal Fmoc group.[13]

-

Washing: Thoroughly wash the resin with DMF to remove residual piperidine and by-products.

-

Coupling:

-

Prepare a solution of H-Cys(Acm)-NH2.HCl (typically 3-5 equivalents relative to the resin loading) and a suitable coupling reagent system in DMF. Common coupling reagents include HBTU/HOBt or HATU in the presence of a base like N,N-diisopropylethylamine (DIPEA).

-

Add the activation solution to the resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test.

-

-

Washing: Wash the resin with DMF to remove excess reagents and by-products.

-

Capping (Optional): To block any unreacted amino groups, a capping step with acetic anhydride and a base can be performed.

-

Repeat: Continue with the deprotection and coupling cycles for the subsequent amino acids in the sequence.

Causality Behind Experimental Choices:

-

Excess Reagents: Using an excess of the amino acid and coupling reagents drives the reaction to completion, which is a fundamental principle of SPPS.[14]

-

Choice of Coupling Reagents: Reagents like HBTU and HATU are highly efficient in forming the amide bond while minimizing racemization, a potential side reaction, especially with sensitive amino acids like cysteine.[13]

-

Base Selection: DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of the incoming amino acid and to facilitate the activation process without causing unwanted side reactions.

Part 3: The Critical Juncture: Deprotection of the Acm Group and Disulfide Bond Formation

The removal of the Acm group is the gateway to forming the crucial disulfide bridge. This step can be performed either on-resin or in solution after the peptide has been cleaved from the solid support. The choice of method depends on the overall synthetic strategy and the presence of other sensitive residues in the peptide sequence.[4]

Method 1: Iodine-Mediated Deprotection and Oxidation

This is the most common method for Acm removal and concomitant disulfide bond formation.[4][7] The reaction proceeds via an electrophilic attack of iodine on the sulfur atom of the Acm-protected cysteine.

Figure 2: Simplified schematic of iodine-mediated Acm deprotection and disulfide formation.

Experimental Protocol: In-Solution Iodine Oxidation

-

Peptide Dissolution: Dissolve the purified Acm-protected peptide in a suitable solvent system. Common choices include aqueous acetic acid (e.g., 40-80%) or methanol/water mixtures.[4][5] The peptide concentration should be kept low (e.g., 10⁻³ to 10⁻⁴ M) to favor intramolecular disulfide bond formation over intermolecular dimerization.[5]

-

Iodine Addition: Prepare a stock solution of iodine (e.g., 0.1 M in methanol or 40% acetic acid). Add the iodine solution dropwise to the stirring peptide solution until a persistent yellow-brown color is observed, indicating an excess of iodine.[4][5]

-

Reaction Monitoring: Stir the reaction at room temperature for 1-2 hours. Monitor the progress of the reaction by analytical HPLC to ensure complete conversion of the starting material.[4]

-

Quenching: Quench the excess iodine by adding a 1 M aqueous solution of ascorbic acid or sodium thiosulfate dropwise until the yellow-brown color disappears.[4]

-

Purification: Dilute the reaction mixture with water and purify the cyclic peptide by reversed-phase HPLC.[4]

Causality Behind Experimental Choices:

-

Solvent System: The choice of solvent can influence the rate of reaction. Dipolar solvents can accelerate the process. Aqueous acetic acid helps to solubilize the peptide and provides an acidic environment that can be favorable for the reaction.

-

Dilute Conditions: Performing the reaction at high dilution is crucial for synthesizing monomeric cyclic peptides, minimizing the formation of dimers and higher-order polymers.[5]

-

Quenching: The addition of a reducing agent like ascorbic acid is essential to remove the excess, highly reactive iodine, preventing potential side reactions with sensitive amino acid residues like tryptophan or methionine.

Method 2: Heavy Metal-Mediated Deprotection

Reagents such as mercury(II) acetate (Hg(OAc)₂) or silver(I) tetrafluoroborate (AgBF₄) can also be used to remove the Acm group.[7] These methods are generally harsher and involve toxic heavy metals, making them less favored than the iodine method.[15] However, they can be useful in specific contexts where iodine is not suitable.

Experimental Protocol: Mercury(II) Acetate Deprotection

-

Peptide Dissolution: Dissolve the Acm-protected peptide in 10% (v/v) aqueous acetic acid.[7]

-

pH Adjustment: Carefully adjust the pH to 4.0 with glacial acetic acid.[7]

-

Mercury(II) Acetate Addition: Add 1.0 equivalent of mercury(II) acetate per Acm group.[7]

-

Reaction: Stir the mixture at room temperature for 1 hour under an inert atmosphere.[7]

-

Thiol Scavenger: Add β-mercaptoethanol to precipitate the mercury.[7]

-

Purification: Remove the precipitate by centrifugation and purify the deprotected peptide.[7]

Caution: Mercury and silver salts are highly toxic and corrosive. Appropriate safety precautions must be taken when handling these reagents.

Method 3: N-Chlorosuccinimide (NCS) as an Alternative Oxidant

Recent studies have highlighted N-chlorosuccinimide (NCS) as a rapid and efficient reagent for on-resin Acm removal and disulfide bond formation.[16][17] This method can be performed under mild conditions and is compatible with other protecting groups like Trt.[16]

Experimental Protocol: On-Resin NCS Oxidation

-

Resin Preparation: After synthesis, wash the peptidyl-resin thoroughly with DCM.[18]

-

NCS Treatment: Treat the resin with a solution of NCS (e.g., 14 mM) in 2% TFA in DCM for approximately 15 minutes.[18]

-

Washing: Wash the resin extensively with DCM and DMF.[18]

-

Cleavage: Cleave the peptide from the resin using a standard TFA cocktail.

This on-resin approach simplifies the workflow by combining deprotection and disulfide formation before the final cleavage and purification, which can be highly advantageous.[19]

| Deprotection Method | Key Reagent(s) | Pros | Cons |

| Iodine Oxidation | Iodine (I₂) | Mild, widely used, concomitant disulfide formation.[4][7] | Can cause side reactions with Trp and Met.[17] |

| Heavy Metal | Hg(OAc)₂, AgBF₄ | Effective for Acm removal.[7] | Toxic, harsh conditions, difficult to handle.[15] |

| NCS Oxidation | N-Chlorosuccinimide | Fast, mild, suitable for on-resin use, orthogonal to Trt.[16][17] | Can also affect Trp and Met.[17] |

Part 4: Navigating Potential Challenges and Side Reactions

While H-Cys(Acm)-NH2.HCl is a robust building block, awareness of potential side reactions is crucial for troubleshooting and optimizing syntheses.

-

Racemization: C-terminal cysteine residues are particularly prone to racemization (epimerization) during the repeated base-catalyzed Fmoc deprotection steps in SPPS.[20] The use of Cys(Trt) at the C-terminus is often preferred over Cys(Acm) to minimize this side reaction.[5]

-

Aspartimide Formation: The sequence Asp(OtBu)-Cys(Acm) is known to be susceptible to aspartimide formation in the presence of base.[5] Careful selection of coupling conditions and deprotection protocols is necessary to mitigate this.

-

Acm Shift: During deprotection with heavy metals like Tl(TFA)₃ or Hg(II), an S→O acyl shift of the Acm group to nearby serine or threonine residues has been reported, leading to undesired side products.[21]

-

Incomplete Deprotection/Oxidation: The efficiency of iodine oxidation can be sequence-dependent. Monitoring the reaction by HPLC is essential to ensure it goes to completion.

Conclusion

H-Cys(Acm)-NH2.HCl is an indispensable tool in the arsenal of the peptide chemist. Its stability and orthogonal deprotection characteristics make it a cornerstone for the synthesis of complex, disulfide-bridged peptides that are central to many areas of drug discovery and biological research.[1][6] By understanding the causality behind the synthetic protocols, from coupling strategies to the nuances of Acm deprotection, researchers can confidently and efficiently harness the power of this versatile building block. This guide serves as a foundational resource, empowering scientists to navigate the challenges of peptide synthesis and unlock the potential of cysteine-rich peptides.

References

-

Amino Acid Sidechain Deprotection. Aapptec Peptides. [Link]

-

Unlocking the Potential of Boc-Cys(Acm)-OH in Modern Peptide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. International Journal of Peptide Research and Therapeutics. [Link]

-

On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups. Molecules. [Link]

-

Deprotection of S-acetamidomethyl cysteine with copper(ii) and 1,2-aminothiols under aerobic conditions. Organic & Biomolecular Chemistry. [Link]

-

An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Molecules. [Link]

-

Optimizing the removal of an ACM protecting group. Biotage. [Link]

-

Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews. [Link]

-

Automated Synthesis of Cyclic Disulfide-Bridged Peptides. CEM Corporation. [Link]

-

Two-step selective formation of three disulfide bridges in the synthesis of the C-terminal epidermal growth factor-like domain. Protein Science. [Link]

-

Introducing Regioselective Disulfide Linkages in Peptides under Pseudodilute Conditions by Harnessing Brønsted Acid-Activated N-Chlorosuccinimide. JACS Au. [Link]

-

Amino Acid Derivatives for Peptide Synthesis. Aapptec. [Link]

-

(a) Cys thiol protection with the acetamidomethyl (Acm) protecting... ResearchGate. [Link]

-

Planning a Peptide Synthesis. AAPPTec. [Link]

-

S-(Acetamidomethyl)-L-cysteinamide--hydrogen chloride (1/1). PubChem, NIH. [Link]

-

H-Cys(Acm)-OH.HCl. PubChem, NIH. [Link]

-

Side reaction during the deprotection of (S-acetamidomethyl)cysteine in a peptide with a high serine and threonine content. PubMed. [Link]

-

H-Cys(Acm)-NH2 HCl [88530-32-9]. Aapptec Peptides. [Link]

-

HPLC of H-Cys(Acm)-Tyr-Ile-Gln-Asn-Cys(Acm)-Pro-Leu-Gly-NH2 using... ResearchGate. [Link]

-

H-Cys(Acm)-NH2.HCl. Oakwood Chemical. [Link]

-

Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Organic Process Research & Development. [Link]

-

Electro-induced C-H/S-H cross-coupling for the functionalization/macrocyclization of cysteine-containing peptides. Nature Communications. [Link]

-

H-Cys(Acm)-OH HCl [28798-28-9]. Aapptec Peptides. [Link]

-

H-Cys(Acm)-NH2.HCl. 上海圻明生物科技有限公司. [Link]

-

On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups. MDPI. [Link]

-

SYNTHESIS NOTES. Aapptec Peptides. [Link]

-

(PDF) Electro-induced C-H/S-H Cross-Coupling for the Functionalization/Macrocyclization of Cysteine-Containing Peptides. ResearchGate. [Link]

-

Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. bachem.com [bachem.com]

- 6. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds [mdpi.com]

- 7. peptide.com [peptide.com]

- 8. peptide.com [peptide.com]

- 9. S-(Acetamidomethyl)-L-cysteinamide--hydrogen chloride (1/1) | C6H14ClN3O2S | CID 46735193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. peptide.com [peptide.com]

- 11. H-CYS(ACM)-NH2 HCL | 88530-32-9 [chemicalbook.com]

- 12. H-CYS(ACM)-NH2 HCL CAS#: 88530-32-9 [amp.chemicalbook.com]

- 13. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. peptide.com [peptide.com]

- 15. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 16. On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. biotage.com [biotage.com]

- 20. digital.csic.es [digital.csic.es]

- 21. Side reaction during the deprotection of (S-acetamidomethyl)cysteine in a peptide with a high serine and threonine content - PubMed [pubmed.ncbi.nlm.nih.gov]

H-Cys(Acm)-NH2.HCl: A Comprehensive Technical Guide for Researchers

Introduction: The Strategic Importance of Cysteine Protection in Peptide Science

In the intricate world of peptide synthesis and drug development, the amino acid cysteine holds a place of paramount importance. Its unique thiol side chain is a focal point for forming disulfide bridges, which are critical for the structural integrity and biological activity of many peptides and proteins. However, this reactivity also presents a significant challenge: uncontrolled oxidation and incorrect disulfide bond formation can lead to a heterogeneous mixture of products, compromising yield and purity. This necessitates the use of protecting groups for the cysteine thiol, and among the most versatile is the acetamidomethyl (Acm) group. This guide provides an in-depth exploration of H-Cys(Acm)-NH2.HCl, a key building block in harnessing the power of Acm-protected cysteine for advanced research and therapeutic development. We will delve into its fundamental properties, strategic applications, and the causality behind the experimental protocols that ensure its successful use.

Physicochemical Properties of H-Cys(Acm)-NH2.HCl

A thorough understanding of the physicochemical properties of H-Cys(Acm)-NH2.HCl is the foundation for its effective application. This compound, systematically named (2R)-3-{[(acetylamino)methyl]sulfanyl}-2-aminopropanamide hydrochloride, is a stable, crystalline solid that is readily soluble in aqueous solutions and common polar organic solvents used in peptide synthesis, such as dimethylformamide (DMF).[1][2][3]

| Property | Value | Source(s) |

| CAS Number | 88530-32-9 | [1][3][4] |

| Molecular Formula | C6H14ClN3O2S | [3] |

| Molecular Weight | 227.71 g/mol | [3] |

| Alternate Molecular Weight | 227.7 g/mol | [4] |

| IUPAC Name | (2R)-3-(acetamidomethylsulfanyl)-2-aminopropanamide;hydrochloride | [3] |

| Synonyms | S-Acetamidomethyl-L-cysteine amide hydrochloride | [4] |

The Acm Group: A Tool for Orthogonal Disulfide Bond Formation

The strategic advantage of the Acm protecting group lies in its stability and the specific conditions required for its removal. In the context of Fmoc-based solid-phase peptide synthesis (SPPS), the Acm group is stable to the repetitive basic conditions used for Fmoc deprotection (e.g., piperidine in DMF) and the acidic conditions of final cleavage from the resin (e.g., trifluoroacetic acid, TFA).[5][6] This orthogonality allows for the synthesis and purification of a fully assembled peptide chain with the cysteine thiol still protected.[6]

This characteristic is particularly crucial in the synthesis of peptides with multiple disulfide bridges, where regioselective bond formation is essential to obtain the correctly folded, biologically active isomer.[7] By using a combination of different cysteine protecting groups with orthogonal deprotection chemistries (e.g., Trt, Mmt, and Acm), researchers can selectively deprotect and oxidize pairs of cysteines in a stepwise manner, thereby controlling the formation of each disulfide bond.[5][8]

Experimental Protocol: On-Resin Disulfide Bridge Formation via Iodine-Mediated Oxidation of Cys(Acm)

The following protocol details a common and effective method for the deprotection of Cys(Acm) and subsequent disulfide bond formation directly on the solid-phase resin. This on-resin cyclization strategy often simplifies purification by minimizing aggregation that can occur during solution-phase cyclization.[9]

Rationale: Iodine is a mild oxidizing agent that effectively cleaves the Acm group and facilitates the concomitant formation of a disulfide bond.[5][9] Performing this reaction on-resin, before cleavage of other acid-labile side-chain protecting groups, can improve cyclization efficiency. The choice of solvent and concentration is critical; high dilution is typically used to favor intramolecular cyclization over intermolecular dimerization or polymerization.[10]

Materials:

-

Peptide-resin containing two Cys(Acm) residues

-

N,N-Dimethylformamide (DMF)

-

Deionized water

-

Iodine (I2)

-

2% Ascorbic acid in DMF

-

Dichloromethane (DCM)

Procedure:

-

Resin Swelling: Swell the linear peptide-resin (containing two Cys(Acm) residues) in DMF (approximately 10 mL per gram of resin) for 30-60 minutes in a suitable reaction vessel.

-

Iodine Solution Preparation: Prepare a solution of iodine in DMF/H2O (4:1 v/v). The concentration should be calculated to provide 10 equivalents of iodine relative to the peptide on the resin.

-

Oxidation Reaction: Drain the DMF from the swollen resin. Add the iodine solution to the resin.

-

Reaction Monitoring: Gently agitate the resin mixture at room temperature. The reaction progress can be monitored by taking small aliquots of the resin, cleaving the peptide, and analyzing by HPLC and mass spectrometry. A typical reaction time is 40-90 minutes.[9]

-

Quenching and Washing: Once the reaction is complete, filter the iodine solution. Wash the resin thoroughly with DMF (3 times).

-

Decolorization: To remove residual iodine, wash the resin with a 2% ascorbic acid solution in DMF until the resin and filtrate are colorless (typically 2-3 washes).[9]

-

Final Washes: Wash the resin sequentially with DMF (5 times) and DCM (3 times) to remove any remaining reagents and prepare the resin for drying or final cleavage.[9]

-

Cleavage and Purification: The now-cyclized peptide can be cleaved from the resin using a standard TFA cocktail, followed by precipitation, lyophilization, and final purification by reverse-phase HPLC.

Alternative Deprotection Strategies

While iodine is widely used, other reagents can remove the Acm group, offering alternative selectivities and compatibilities.[5]

-

Mercury(II) Acetate: This classic method is effective but involves the use of highly toxic heavy metals, requiring stringent safety and disposal protocols.[11][12] The reaction is typically performed in aqueous acetic acid at pH 4.[11]

-

Silver(I) Salts: Silver trifluoromethanesulfonate or silver tetrafluoroborate are also effective but, like mercury, are toxic heavy metals.[10][11]

-

N-halosuccinimides: Reagents like N-chlorosuccinimide (NCS) can mediate Acm removal and disulfide formation, in some cases offering orthogonality with other protecting groups like Trityl (Trt), which is sensitive to iodine.[5]

-

Metal-Catalyzed Deprotection: Newer methods using palladium or copper complexes have been developed to offer milder deprotection conditions.[13][14]

The choice of deprotection agent is dictated by the overall synthetic strategy, the presence of other sensitive residues (e.g., Met, Trp), and the desired orthogonality with other protecting groups.[5]

Applications in Drug Discovery and Development

The ability to precisely control disulfide bond formation using H-Cys(Acm)-NH2.HCl and related reagents is a cornerstone of modern peptide-based drug discovery.

-

Constrained Peptides: By introducing cyclic constraints via disulfide bridges, linear peptides can be locked into their bioactive conformations. This often leads to increased receptor affinity, enhanced stability against proteolysis, and improved pharmacokinetic profiles.

-

Multi-Disulfide Peptides: Many potent therapeutic peptides, such as conotoxins (ion channel blockers) and defensins (antimicrobial peptides), contain multiple disulfide bonds. The synthesis of these complex molecules relies heavily on orthogonal protection strategies where Acm plays a vital role.[5][8]

-

Peptide Libraries: The synthesis of peptide libraries with defined disulfide connectivities for screening against therapeutic targets is enabled by the robust and predictable chemistry of Acm-protected cysteine.[8]

Safety and Handling

As with all laboratory chemicals, H-Cys(Acm)-NH2.HCl should be handled with appropriate care. It is advisable to consult the Safety Data Sheet (SDS) before use.[15][16] General precautions include:

-

Personal Protective Equipment: Wear safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Storage: Keep the container tightly closed and store in a cool, dry place.[15]

Conclusion

H-Cys(Acm)-NH2.HCl is more than just a protected amino acid; it is a strategic tool that provides researchers and drug developers with the control needed to synthesize complex, conformationally defined peptides. Its stability to standard SPPS conditions and the variety of methods available for the selective removal of the Acm group make it an indispensable component in the synthesis of therapeutics with enhanced potency, stability, and specificity. A thorough understanding of the principles and protocols outlined in this guide will empower scientists to leverage the full potential of this versatile building block in their research endeavors.

References

-

Amino Acid Sidechain Deprotection. Aapptec Peptides. [Link]

-

Technical Support Information Bulletin 1180 - Cys(Acm) Deprotection and On-Resin Peptide Cyclization. Aapptec Peptides. [Link]

-

On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups. MDPI. [Link]

-

Deprotection of S-acetamidomethyl cysteine with copper(ii) and 1,2-aminothiols under aerobic conditions. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Deprotection of S -acetamidomethyl cysteine with copper( ii ) and 1,2-aminothiols under aerobic conditions. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Safety Data Sheet for H-Cys(Acm)-OH HCl. Aapptec. [Link]

-

Deprotection of the Cys(Acm)-containing peptide using DTNP in the presence or absence of TIS determined by HPLC analysis. ResearchGate. [Link]

-

Optimizing the removal of an ACM protecting group. Biotage. [Link]

-

Cys thiol protection with the acetamidomethyl (Acm) protecting group. ResearchGate. [Link]

-

MSDS of H-Cys(Acm)-NH2.HCl. Capot Chemical. [Link]

-

S-(Acetamidomethyl)-L-cysteinamide--hydrogen chloride (1/1). PubChem. [Link]

-

Practical protocols for stepwise solid-phase synthesis of cysteine-containing peptides. PubMed. [Link]

-

H-Cys(Acm)-NH2 HCl [88530-32-9]. Aapptec Peptides. [Link]

-

H-Cys(Acm)-NH2.HCl. Oakwood Chemical. [Link]

-

On-resin conversion of Cys(Acm)-containing peptides to their corresponding Cys(Scm) congeners. PubMed. [Link]

-

Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool. Advent Chembio. [Link]

-

Chemical Synthesis of Torenia Plant Pollen Tube Attractant Proteins by KAHA Ligation. MDPI. [Link]

-

Development of Analytical Method for Separation and Quantification of Cysteine Hydrochloride Monohydrate. Longdom Publishing. [Link]

-

Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]

-

Methods and protocols of modern solid phase peptide synthesis. In: Peptide Synthesis. Methods in Molecular Biology (Methods and Protocols), vol 298. Humana Press, Totowa, NJ. [Link]

-

Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. European Union Reference Laboratory for Feed Additives. [Link]

-

H-Cys(Acm)-OH HCl [28798-28-9]. Aapptec Peptides. [Link]

-

Synthesis of the cysteine-containing peptides of biological and pharmaceutical interest, α-h-ANF and h-big endothelin. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

-

H-Cys(Acm)-NH2.HCl. Shanghai Qiming Biotechnology Co., Ltd. [Link]

-

Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. ACS Publications. [Link]

Sources

- 1. H-CYS(ACM)-NH2 HCL | 88530-32-9 [chemicalbook.com]

- 2. capotchem.cn [capotchem.cn]

- 3. S-(Acetamidomethyl)-L-cysteinamide--hydrogen chloride (1/1) | C6H14ClN3O2S | CID 46735193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups | MDPI [mdpi.com]

- 6. bachem.com [bachem.com]

- 7. biotage.com [biotage.com]

- 8. Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool | Advent [adventchembio.com]

- 9. peptide.com [peptide.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. peptide.com [peptide.com]

- 12. On-resin conversion of Cys(Acm)-containing peptides to their corresponding Cys(Scm) congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Deprotection of S-acetamidomethyl cysteine with copper(ii) and 1,2-aminothiols under aerobic conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. peptide.com [peptide.com]

- 16. fishersci.com [fishersci.com]

A Senior Application Scientist's Guide to H-Cys(Acm)-NH2.HCl: Mastering Regioselective Disulfide Bridge Formation

The Strategic Imperative of the Disulfide Bond

In the intricate world of peptide and protein architecture, the disulfide bond stands as a critical covalent linchpin. Formed by the oxidation of two cysteine thiol groups, this bond is not merely a structural staple; it is a key determinant of a molecule's three-dimensional structure, stability, and, ultimately, its biological function.[1][2][3] From hormones and neurotransmitters to complex toxins and therapeutic antibodies, the correct pairing of cysteines is paramount.[2][4] However, for the synthetic chemist, controlling this pairing in peptides with multiple cysteines presents a formidable challenge. A random oxidation of a peptide with four cysteines, for instance, can lead to a mixture of three different disulfide isomers, often with only one being biologically active. This challenge necessitates a sophisticated chemical strategy, one that allows for the directed and sequential formation of each disulfide bridge. This is the realm of orthogonal protection, a cornerstone of modern peptide synthesis.[5][6][7] At the heart of this strategy lies the acetamidomethyl (Acm) protecting group, making S-Acm protected cysteine derivatives like H-Cys(Acm)-NH2.HCl indispensable tools for researchers in drug development.

The Acetamidomethyl (Acm) Group: A Profile in Chemical Orthogonality

The value of the Acm group is rooted in its unique stability profile. In the context of standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the thiol-protecting group on a cysteine residue must withstand two key chemical environments: the basic conditions of piperidine treatment used for Nα-Fmoc removal at every cycle, and the final, strongly acidic cocktail (typically based on trifluoroacetic acid, TFA) used to cleave the completed peptide from its solid support.

The Acm group exhibits remarkable resilience to both of these conditions.[4][5][8] This stability is a profound strategic advantage, as it allows for the complete synthesis and cleavage of a peptide, which can then be purified by methods like HPLC while its cysteine residues remain safely masked.[5][8] This intermediate purification step is critical for removing deletion sequences and other impurities before the final, often delicate, disulfide bond formation steps.

Key Properties of H-Cys(Acm)-NH2.HCl:

-

Chemical Formula: C₆H₁₄N₃O₂S·HCl[9]

The true power of Cys(Acm) is realized in its orthogonality to other cysteine protecting groups, most notably the highly acid-labile trityl (Trt) and methoxytrityl (Mmt) groups.[5][13] This difference in lability allows for a tiered deprotection scheme, enabling the precise, regioselective formation of multiple disulfide bonds.

The Mechanism of Acm Deprotection and Disulfide Formation

The most prevalent and reliable method for removing the Acm group and concurrently forming a disulfide bond is through oxidation with iodine (I₂).[4][14] This process is typically performed in acidic aqueous/organic solvent mixtures, such as aqueous acetic acid or methanol, to ensure peptide solubility and suppress potential side reactions.[8]

The reaction proceeds via an electrophilic attack on the sulfur atom of the Cys(Acm) side chain by iodine. This leads to the formation of a sulfenyl iodide intermediate and the release of the Acm group. Two of these highly reactive sulfenyl iodide intermediates can then combine, or one can react with a free thiol, to form the stable disulfide bridge, regenerating iodide in the process. The acidic conditions are crucial as they prevent disulfide scrambling, where existing disulfide bonds might break and incorrectly reform.[15]

While iodine is the workhorse, other reagents can achieve the same transformation. N-halosuccinimides like N-chlorosuccinimide (NCS) offer a fast and reliable alternative that is compatible with other protecting groups, including Trt.[4] Heavy metal salts such as mercury(II) acetate [Hg(OAc)₂] or silver trifluoromethanesulfonate can also remove the Acm group, but their toxicity and the need for subsequent steps to remove the metal ions make them less favorable.[14] More recently, palladium complexes have been explored for milder deprotection conditions.[16]

Field-Proven Methodologies and Protocols

The choice between forming the Acm-derived disulfide bond on-resin versus in solution depends on the specific peptide sequence, its solubility, and the overall synthetic strategy.

Protocol 1: On-Resin Acm Deprotection and Cyclization with Iodine

This method is advantageous for its simplicity and for performing the cyclization under pseudo-dilution conditions, which can favor intramolecular cyclization.[17]

-

Resin Preparation: Swell the Acm-protected peptide-resin (1.0 eq) in N,N-dimethylformamide (DMF).

-

Reaction Setup: Suspend the resin in a suitable solvent mixture, such as DMF/H₂O (4:1 v/v).[17]

-

Iodine Treatment: Add a solution of iodine (10 equivalents per pair of Cys(Acm) residues) in the reaction solvent.[17]

-

Reaction: Agitate the mixture at room temperature for 40-60 minutes. Monitor the reaction progress by cleaving a small sample for HPLC-MS analysis.[13][17]

-

Quenching and Washing: Filter the resin and wash thoroughly with DMF. To quench excess iodine, wash the resin with a 1-2% aqueous solution of ascorbic acid until the resin and filtrate are colorless.[5][17]

-

Final Wash: Wash the resin sequentially with DMF and dichloromethane (DCM) and dry under vacuum before proceeding to final cleavage.[17]

Protocol 2: Solution-Phase Acm Deprotection and Cyclization

This is the most common approach, performed after the linear Acm-protected peptide has been cleaved and purified.

-

Peptide Dissolution: Dissolve the purified linear peptide containing two Cys(Acm) residues to a low concentration (e.g., 0.1-1.0 mg/mL) in a solvent mixture like 40-90% aqueous acetic acid.[8] High dilution is critical to minimize the formation of intermolecular dimers and polymers.

-

Iodine Addition: While stirring vigorously, add a stock solution of iodine (25-50 fold excess) in methanol or acetic acid.[8]

-

Reaction and Monitoring: Stir at room temperature for 1-2 hours. Monitor the disappearance of the starting material by analytical HPLC.[5]

-

Quenching: Quench the excess iodine by adding a 1 M aqueous solution of ascorbic acid dropwise until the characteristic yellow-brown color disappears.[5]

-

Purification: Dilute the reaction mixture with water and purify the cyclic peptide by reversed-phase HPLC, followed by lyophilization.[5]

Data Summary: Comparison of Acm Deprotection Methods

| Reagent | Typical Conditions | Advantages | Disadvantages & Considerations |

| Iodine (I₂) / H₂O | 10-50 eq. I₂ in aq. AcOH or aq. MeOH, RT, 1-2h | Highly reliable, well-established, one-pot deprotection and oxidation.[8] | Can cause iodination of sensitive residues (Trp, Tyr, His). Excess must be quenched.[18] |

| N-Chlorosuccinimide (NCS) | NCS in aq. buffer or DCM/TFA, RT, <30 min | Fast reaction kinetics, orthogonal to Trt group.[4][19] | Can oxidize Met residues. Requires careful optimization.[20] |

| Mercury(II) Acetate | Hg(OAc)₂ in aq. AcOH (pH 4), RT, 1-5h | Effective for deprotection without immediate oxidation. | Highly toxic reagent. Requires subsequent removal of mercury ions with a thiol like β-mercaptoethanol.[14] |

| Silver(I) Salts | Ag(I) trifluoromethanesulfonate in TFA, 4°C, 2h | Strong deprotection conditions. | Toxic reagent. Requires multiple steps for silver removal and subsequent disulfide formation. |